Wf-516 (hydrochloride)
Overview
Description
Scientific Research Applications
Chemistry: As a model compound for studying receptor-ligand interactions and the effects of structural modifications on pharmacological activity.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Primarily developed as an antidepressant for the treatment of major depressive disorder. .
Industry: Potential applications in the development of new therapeutic agents targeting similar pathways.
Preparation Methods
The synthesis of MIN-117 involves several key steps:
Formation of the Benzofuran Core: The benzofuran core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions.
Final Coupling: The final step involves coupling the benzofuran and piperidine moieties under specific reaction conditions to yield the desired compound.
Industrial production methods for MIN-117 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
MIN-117 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of MIN-117.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
MIN-117 exerts its effects through multiple mechanisms:
Serotonin Receptor Antagonism: It antagonizes 5-HT1A and 5-HT2A receptors, which are involved in mood regulation.
Serotonin and Dopamine Reuptake Inhibition: By inhibiting the reuptake of serotonin and dopamine, MIN-117 increases the availability of these neurotransmitters in the synaptic cleft, enhancing their mood-stabilizing effects.
Adrenergic Receptor Modulation: It also modulates adrenergic receptors, further influencing neurotransmitter levels and contributing to its antidepressant effects.
Comparison with Similar Compounds
MIN-117 is unique in its combination of serotonin receptor antagonism and reuptake inhibition. Similar compounds include:
Paroxetine: A selective serotonin reuptake inhibitor (SSRI) used for depression and anxiety disorders.
Sertraline: Another SSRI with similar applications.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI) used for depression and anxiety.
Compared to these compounds, MIN-117 offers a broader pharmacological profile, potentially addressing unmet needs in depression treatment, such as poor tolerability and incomplete response .
Properties
IUPAC Name |
(2S)-1-[4-(3,4-dichlorophenyl)piperidin-1-yl]-3-[[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-4-yl]oxy]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25Cl2N3O4.ClH/c1-15-28-29-25(33-15)24-12-19-22(3-2-4-23(19)34-24)32-14-18(31)13-30-9-7-16(8-10-30)17-5-6-20(26)21(27)11-17;/h2-6,11-12,16,18,31H,7-10,13-14H2,1H3;1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNDUKHBCUTNAL-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OCC(CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(O1)C2=CC3=C(O2)C=CC=C3OC[C@H](CN4CCC(CC4)C5=CC(=C(C=C5)Cl)Cl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26Cl3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
310392-93-9 | |
Record name | MIN-117 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0310392939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MIN-117 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APU2W4Y452 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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